molecular formula C11H16BrNOS B6350782 N-(5-Bromothiophen-2-yl)-N-butylpropanamide CAS No. 1392491-55-2

N-(5-Bromothiophen-2-yl)-N-butylpropanamide

Cat. No.: B6350782
CAS No.: 1392491-55-2
M. Wt: 290.22 g/mol
InChI Key: VKRACQDTJCTDBN-UHFFFAOYSA-N
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Description

Thiophene-based compounds, such as the one you mentioned, are a significant class of heterocyclic compounds. They have been the subject of extensive research due to their wide range of biological activities and their role in medicinal chemistry .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The exact molecular structure of a specific thiophene derivative would depend on the particular groups attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction . The exact reactions a specific thiophene derivative can undergo would depend on its molecular structure.


Physical and Chemical Properties Analysis

Thiophene derivatives have diverse physical and chemical properties. For instance, they are generally soluble in most organic solvents but insoluble in water . The exact properties would depend on the specific derivative.

Scientific Research Applications

Environmental Impact and Toxicology Studies

Toxic Neuropathies

Chemicals like 2,5-Hexanedione and acrylamide, which share a similar concern for toxicity with brominated compounds, have been studied for their neurotoxic effects, suggesting a potential area of research for N-(5-Bromothiophen-2-yl)-N-butylpropanamide in understanding neurotoxicity mechanisms (LoPachin & Gavin, 2015).

Environmental Contamination by Flame Retardants

The study of new brominated flame retardants (NBFRs) and organophosphate compounds in developing countries highlights the environmental occurrence and challenges posed by these chemicals, which can be relevant for the environmental impact assessment of this compound (Ali et al., 2017).

Chemical and Biochemical Applications

Supramolecular Chemistry

Compounds with bromine, such as benzene-1,3,5-tricarboxamide, have been utilized in supramolecular chemistry for their ability to self-assemble into one-dimensional structures. This suggests potential applications for this compound in materials science and nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiophene derivatives have shown a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and others .

Safety and Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its particular structure. Some general precautions include avoiding inhalation, contact with skin or eyes, and ingestion . Always refer to the specific safety data sheet (SDS) for detailed information.

Future Directions

Thiophene derivatives continue to be a topic of interest in medicinal chemistry research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and investigating their potential as therapeutic agents .

Properties

IUPAC Name

N-(5-bromothiophen-2-yl)-N-butylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c1-3-5-8-13(10(14)4-2)11-7-6-9(12)15-11/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRACQDTJCTDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(S1)Br)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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